![molecular formula C11H22N2O3 B6145548 tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate CAS No. 1822582-64-8](/img/no-structure.png)
tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate (TBHMP) is an organic compound with a unique chemical structure that has been studied extensively in recent years. TBHMP is composed of four carbon atoms, one nitrogen atom, two oxygen atoms, and one hydrogen atom. TBHMP has a molecular weight of 197.25 g/mol and a melting point of 74-78°C. It is a colorless solid at room temperature, and it is soluble in water, ethanol, and acetone.
Wirkmechanismus
The mechanism of action of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate is not fully understood, but it is believed to involve the formation of a tert-butyl cation. The cation is formed when this compound reacts with an anion, such as a chloride ion. The cation then undergoes a series of reactions, resulting in the formation of various products, such as amines, imines, and peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, this compound has been found to have potential therapeutic effects, such as the inhibition of cancer cell growth and the modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored at room temperature. Additionally, this compound is non-toxic and does not require special handling or storage. However, this compound is relatively expensive and can be difficult to obtain, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate. One potential direction is to further investigate the potential therapeutic applications of this compound, such as its use as a drug delivery system or as a potential therapeutic agent. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound and to develop more efficient and cost-effective methods for synthesizing the compound. Finally, further research could be conducted to explore the potential applications of this compound in other areas, such as the synthesis of peptides and proteins.
Synthesemethoden
Tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate can be synthesized via a variety of methods, but the most common method is the reaction between tert-butyl bromide and 4-hydroxy-3-(methylamino)piperidine-1-carboxylic acid. In this method, tert-butyl bromide is reacted with 4-hydroxy-3-(methylamino)piperidine-1-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction results in the formation of this compound and sodium bromide.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate has been studied extensively in recent years due to its unique chemical structure and potential applications in scientific research. This compound has been used in the synthesis of various compounds, such as piperidines, amines, and imines. It has also been studied for its potential use as a catalyst in the synthesis of peptides and proteins. Additionally, this compound has been investigated for its potential use in drug delivery systems and as a potential therapeutic agent.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate involves the reaction of tert-butyl 4-hydroxy-3-piperidinecarboxylate with methylamine followed by protection of the hydroxyl group with a tert-butyl group.", "Starting Materials": [ "tert-butyl 4-hydroxy-3-piperidinecarboxylate", "methylamine", "tert-butyl alcohol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Add methylamine to tert-butyl 4-hydroxy-3-piperidinecarboxylate in tert-butyl alcohol", "Heat the mixture to reflux for several hours", "Cool the mixture and add hydrochloric acid to protonate the amine", "Extract the product with diethyl ether", "Wash the organic layer with sodium hydroxide to remove any remaining acid", "Dry the organic layer with anhydrous sodium sulfate", "Remove the tert-butyl protecting group with hydrochloric acid", "Purify the product by recrystallization or column chromatography" ] } | |
CAS-Nummer |
1822582-64-8 |
Molekularformel |
C11H22N2O3 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-9(14)8(7-13)12-4/h8-9,12,14H,5-7H2,1-4H3 |
InChI-Schlüssel |
ZTLJBUWAPMCLAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)NC)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.